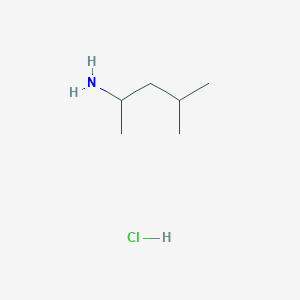

1,3-Dimethylbutylamine hydrochloride

Descripción

Propiedades

IUPAC Name |

4-methylpentan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.ClH/c1-5(2)4-6(3)7;/h5-6H,4,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOGOCSHKIAAIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596137 | |

| Record name | 4-Methylpentan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71776-70-0 | |

| Record name | 4-Methylpentan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethylbutylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1,3-Dimethylbutylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylbutylamine hydrochloride (DMBA-HCl), also known as 4-methyl-2-pentanamine hydrochloride, is a synthetic aliphatic amine. It has gained attention primarily as a central nervous system stimulant and has been identified as an unapproved ingredient in some dietary supplements.[1] Structurally related to methylhexanamine (DMAA), DMBA-HCl is of significant interest to researchers in the fields of pharmacology, toxicology, and analytical chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methodologies, and mechanism of action, with a focus on providing detailed experimental protocols and data for laboratory applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that some reported values may vary between sources, and the data provided here is a consolidation of available information.

| Property | Value | Source(s) |

| Chemical Name | 4-methyl-2-pentanamine hydrochloride | [2] |

| Synonyms | 1,3-Dimethylbutylamine HCl, DMBA-HCl, AMP Citrate | [3] |

| CAS Number | 71776-70-0 | [2] |

| Molecular Formula | C₆H₁₅N · HCl | [2] |

| Molecular Weight | 137.65 g/mol | [3][4] |

| Appearance | Crystalline solid | [2] |

| Melting Point | 139.5 °C | [5] |

| Boiling Point (of free base) | 108-110 °C | [1] |

| Solubility | DMF: 20 mg/mLDMSO: 20 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 10 mg/mL | [2] |

| Purity | ≥95% (commercially available analytical standard) | [2] |

Synthesis of this compound

A common method for the synthesis of this compound is through the Leuckart reaction, which is a type of reductive amination.[6]

Experimental Protocol: Synthesis via Leuckart Reaction

This protocol is based on a patented method for the preparation of this compound.[6]

Step 1: Amine Formation

-

In a reaction flask, mix methyl isobutyl ketone, formamide, and ammonium (B1175870) formate.

-

Heat the mixture to a temperature between 120-170 °C and maintain the reaction for 19-21 hours.

-

After the reaction is complete, cool the mixture to 35-45 °C.

-

Perform a water extraction to remove impurities. The organic layer containing the intermediate product is retained.

Step 2: Hydrochloride Salt Formation and Purification

-

To the intermediate product from Step 1, add concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for 7-9 hours to facilitate the hydrolysis and salt formation.

-

After the reaction, cool the mixture and add water.

-

Add activated carbon to the solution and heat to 70-80 °C for 30 minutes for decolorization and further purification.

-

Filter the hot solution to remove the activated carbon.

-

The filtrate is then concentrated by evaporation.

-

The resulting solid is recrystallized from a suitable solvent, such as ethyl acetate, to yield purified this compound.

-

The final product can be dried under vacuum. A purity of over 99% can be achieved with this method.[6]

Synthesis workflow for 1,3-Dimethylbutylamine HCl.

Analytical Methodologies

The identification and quantification of this compound are crucial for quality control and research purposes. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed.[7][8][9]

Purity Determination by HPLC

The following is a general protocol for determining the purity of a this compound substance, based on ICH guidelines for analytical procedure validation.[10][11]

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 5 mM ammonium formate, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 50 °C.

-

Detection: UV at an appropriate wavelength or Mass Spectrometry (MS).

-

Injection Volume: 10 µL.

Sample Preparation:

-

Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol).

-

Prepare the sample solution by accurately weighing and dissolving the test substance in the same solvent to a known concentration.

-

Filter both solutions through a 0.45 µm syringe filter before injection.

Procedure:

-

Inject the reference standard solution to determine the retention time and peak area.

-

Inject the sample solution.

-

Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the total area of all peaks, or by using an external standard method with a calibration curve.

Workflow for HPLC purity determination.

Identification by GC-MS

GC-MS is a powerful tool for the definitive identification of 1,3-Dimethylbutylamine. The following protocol outlines a general procedure.[7][9]

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for amine analysis.

-

Mass Spectrometer: Capable of electron ionization (EI).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C).

-

Carrier Gas: Helium.

-

Ionization Energy: 70 eV.

Sample Preparation:

-

Dissolve the this compound sample in a suitable solvent (e.g., methanol).

-

For improved chromatography, derivatization may be performed to reduce the polarity of the amine.

Procedure:

-

Inject the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram and the mass spectrum of the peak corresponding to 1,3-Dimethylbutylamine.

-

Compare the obtained mass spectrum with a reference spectrum for positive identification. The fragmentation pattern of aliphatic amines typically involves alpha-cleavage.

Mechanism of Action: Norepinephrine-Dopamine Reuptake Inhibitor

1,3-Dimethylbutylamine is believed to exert its stimulant effects by acting as a norepinephrine-dopamine reuptake inhibitor (NDRI).[3] This mechanism is similar to that of other stimulants like methylphenidate and bupropion. By blocking the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), DMBA increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, leading to enhanced noradrenergic and dopaminergic neurotransmission.

Norepinephrine and Dopamine Transporter Binding Assay

To investigate the interaction of this compound with the norepinephrine and dopamine transporters, a competitive radioligand binding assay can be performed. The following is a generalized protocol.

Materials:

-

Cell membranes prepared from cells expressing the human norepinephrine transporter (hNET) or human dopamine transporter (hDAT).

-

A suitable radioligand (e.g., [³H]-nisoxetine for NET or [³H]-WIN 35,428 for DAT).

-

This compound test compound.

-

Assay buffer.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter to separate the bound and free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Mechanism of action of 1,3-Dimethylbutylamine.

Conclusion

This technical guide provides a detailed overview of the chemical properties, synthesis, analysis, and mechanism of action of this compound. The provided data and experimental protocols are intended to serve as a valuable resource for researchers and scientists working with this compound. As with any potent psychoactive substance, proper safety precautions should be taken when handling and studying this compound. Further research is needed to fully characterize its pharmacological and toxicological profile.

References

- 1. Validation of GC / GC-MS Methodologies - Research and Markets [researchandmarkets.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. moleculardevices.com [moleculardevices.com]

- 7. impactfactor.org [impactfactor.org]

- 8. gassnova.no [gassnova.no]

- 9. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ema.europa.eu [ema.europa.eu]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of 1,3-Dimethylbutylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,3-Dimethylbutylamine hydrochloride (CAS RN: 71776-70-0). The information is curated for professionals in research, scientific analysis, and drug development. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes a visual representation of a general quality control workflow.

Core Physical and Chemical Properties

This compound, also known as 4-methyl-2-pentanamine hydrochloride or DMBA HCl, is an aliphatic amine hydrochloride.[1][2] It is recognized as a synthetic stimulant and has been identified in some dietary supplements.[1] For research and forensic applications, it serves as an analytical reference standard.[1]

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₅N · HCl | [1] |

| Molecular Weight | 137.65 g/mol | [3][4] |

| CAS Number | 71776-70-0 | [1][3][4] |

| Appearance | White to yellow powder or crystalline solid.[1][2][5] | [1][2][5] |

| Melting Point | 137-139.5 °C | [3][6][7][8] |

| Solubility | DMF: 20 mg/mLDMSO: 20 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 10 mg/mLChloroform: Sparingly solubleMethanol: Slightly soluble | [1][6] |

| InChI Key | HJOGOCSHKIAAIB-UHFFFAOYSA-N | [1][3] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on standardized pharmacopeial and organizational guidelines to ensure accuracy and reproducibility.

Melting Point Determination (Capillary Method)

The melting range of this compound can be determined using the capillary method as described in USP General Chapter <741>.[6]

Apparatus:

-

Melting point apparatus with a heated block and a temperature probe.

-

Sealed-end glass capillary tubes.

-

Mortar and pestle.

Procedure:

-

Sample Preparation: The this compound sample should be a fine, dry powder. If necessary, gently grind the crystalline solid using a mortar and pestle.[9]

-

Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-4 mm. This is achieved by tapping the open end of the tube into the powder and then tapping the sealed end on a hard surface to compact the material.[10]

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a controlled rate. For an unknown sample, a rapid preliminary determination can be performed.

-

For an accurate measurement, heat to a temperature approximately 10°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.[6]

-

The melting range is the temperature range from the point at which the first droplet of liquid is observed to the temperature at which the entire sample has melted into a clear liquid.[11]

-

-

Calibration: The accuracy of the apparatus should be periodically verified using certified reference standards.[6]

Solubility Determination (Shake-Flask Method)

The solubility of this compound in various solvents can be determined using a method adapted from the OECD Guideline 105 for Water Solubility, commonly referred to as the shake-flask method.[4][7]

Apparatus:

-

Analytical balance.

-

Vials with screw caps.

-

Constant temperature water bath or shaker.

-

Centrifuge.

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS).

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).

-

Seal the vial and place it in a constant temperature shaker bath, typically maintained at 20 ± 0.5 °C, for a sufficient period to reach equilibrium (e.g., 24-48 hours).[4] Vigorous shaking is required.

-

-

Phase Separation:

-

After the equilibration period, allow the vial to stand in the constant temperature bath to allow undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vial at a high speed.[12]

-

-

Analysis of the Supernatant:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method.

-

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.

Sample Preparation:

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄) in a clean, dry NMR tube.[13]

-

Ensure the sample is fully dissolved. If there are any particulates, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.

-

The sample height in the NMR tube should be appropriate for the spectrometer being used, typically around 4-5 cm.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra. The chemical shifts, signal integrations, and coupling patterns will provide detailed information about the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the molecule.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[3]

-

Transfer the mixture to a pellet die and press it under high pressure to form a transparent or translucent pellet.[3][14]

-

Place the pellet in the sample holder of the FTIR spectrometer for analysis.

Quality Control Workflow

The following diagram illustrates a general workflow for the quality control of a batch of this compound, incorporating the described experimental protocols.

Caption: General Quality Control Workflow for this compound.

References

- 1. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 2. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. oecd.org [oecd.org]

- 5. researchgate.net [researchgate.net]

- 6. uspbpep.com [uspbpep.com]

- 7. oecd.org [oecd.org]

- 8. eng.uc.edu [eng.uc.edu]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. â©741⪠Melting Range or Temperature [doi.usp.org]

- 12. researchgate.net [researchgate.net]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. jascoinc.com [jascoinc.com]

A Comprehensive Technical Guide to the Solubility of 1,3-Dimethylbutylamine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 1,3-Dimethylbutylamine hydrochloride (1,3-DMBA HCl) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation, offering both available quantitative data and a standardized protocol for solubility determination.

Core Executive Summary

This compound is a compound of interest in various research fields. Understanding its solubility in different organic solvents is crucial for a wide range of applications, including analytical method development, formulation studies, and chemical synthesis. This guide consolidates the currently available quantitative solubility data for 1,3-DMBA HCl and provides a detailed, generalized experimental protocol for its determination, ensuring consistency and reproducibility in laboratory settings.

Quantitative Solubility Data

The solubility of this compound has been determined in a limited number of organic solvents. The available data is summarized in the table below for easy comparison. It is important to note that comprehensive solubility data in a wide array of organic solvents is not extensively published in the public domain. Researchers are encouraged to determine solubility in their specific solvent systems using the protocol outlined in this guide.

| Organic Solvent | Chemical Formula | Solubility (mg/mL) |

| Dimethylformamide (DMF) | C₃H₇NO | 20[1] |

| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS | 20[1] |

| Ethanol | C₂H₅OH | 30[1] |

| Methanol | CH₃OH | Data not available |

| Acetone | C₃H₆O | Data not available |

| Dichloromethane | CH₂Cl₂ | Data not available |

| Ethyl Acetate | C₄H₈O₂ | Data not available |

Experimental Protocol: Determination of Equilibrium Solubility

The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted "shake-flask" or static equilibrium method.

1. Materials and Equipment:

-

This compound (solid, of known purity)

-

Selected organic solvent (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps (B75204) (e.g., 4 mL glass vials)

-

Constant temperature orbital shaker or rotator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.

2. Procedure:

-

Preparation of Solvent: Ensure the selected organic solvent is degassed to prevent the formation of bubbles during the experiment.

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately add a known volume of the organic solvent to the vial containing the solid 1,3-DMBA HCl.

-

Equilibration: Securely cap the vials and place them in a constant temperature orbital shaker. Agitate the samples at a consistent speed (e.g., 150 rpm) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded (e.g., 25 °C).

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent artificially high solubility readings.

-

Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of 1,3-DMBA HCl in the organic solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

3. Data Analysis and Reporting:

-

The experiment should be performed in triplicate to ensure the reliability of the results.

-

The mean solubility and standard deviation should be reported.

-

The experimental conditions, including the temperature, equilibration time, and analytical method parameters, should be thoroughly documented.

Mandatory Visualizations

To further clarify the experimental process, the following diagram illustrates the workflow for determining the solubility of this compound.

References

An In-depth Technical Guide on the Core Mechanism of Action of 1,3-Dimethylbutylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is intended for research purposes only. 1,3-Dimethylbutylamine (B105974) (DMBA) is not approved for human consumption and has been identified as an adulterant in some dietary supplements.[1][2][3] Its physiological and toxicological properties in humans are not well-established.[3]

**1.0 Executive Summary

1,3-Dimethylbutylamine (DMBA), also known as 4-amino-2-methylpentane, is a synthetic stimulant structurally analogous to 1,3-dimethylamylamine (DMAA).[2] While it has been illicitly included in dietary supplements marketed for athletic performance and weight loss, there is a significant lack of formal scientific research on its specific mechanism of action.[1][4] Its pharmacology is largely inferred from its structural similarity to other sympathomimetic amines.[1] It is presumed to act as a central nervous system (CNS) stimulant, likely through the modulation of adrenergic pathways, leading to vasoconstriction, increased heart rate, and elevated blood pressure.[5][6] The U.S. Food and Drug Administration (FDA) considers any dietary supplement containing DMBA to be "adulterated," and it is prohibited in sports by the World Anti-Doping Agency (WADA).[1][2] This guide synthesizes the limited available information and provides a theoretical framework for its potential mechanism of action.

Chemical and Physical Properties

1,3-Dimethylbutylamine is an aliphatic amine.[2] The hydrochloride salt is a common form used for its stability and solubility.[7]

| Property | Value | Source |

| Chemical Formula | C₆H₁₅N • HCl | [3] |

| Molecular Weight | 137.65 g/mol | [8] |

| Appearance | Crystalline solid | [3] |

| CAS Number | 71776-70-0 | [3] |

| Synonyms | 1,3-DMBA, 4-methyl-2-pentanamine monohydrochloride, AMP Citrate | [2][3][9] |

Presumed Mechanism of Action: A Sympathomimetic Profile

The mechanism of action of DMBA has not been formally elucidated through rigorous scientific studies. However, based on its structural similarity to DMAA and other stimulants, a sympathomimetic mechanism is the most widely accepted hypothesis.[1][5] Sympathomimetic drugs mimic the effects of endogenous catecholamines such as norepinephrine (B1679862) and epinephrine.[6][10]

The proposed mechanism involves the following key aspects:

-

Interaction with Adrenergic Receptors: DMBA is likely to interact with alpha- and beta-adrenergic receptors, either directly as an agonist or indirectly by modulating the release and reuptake of norepinephrine.[6] Activation of alpha-adrenergic receptors leads to vasoconstriction, while activation of beta-adrenergic receptors increases heart rate and contractility.[6]

-

Neurotransmitter Release and Reuptake Inhibition: Similar to other amphetamine-like stimulants, DMBA may act as a releasing agent and/or reuptake inhibitor of monoamine neurotransmitters, primarily norepinephrine and to a lesser extent, dopamine.[11] Its structural analog, DMAA, is known to be an inhibitor of the norepinephrine transporter (NET).[11] Inhibition of NET leads to increased synaptic concentrations of norepinephrine, thereby enhancing sympathetic signaling.

There is conflicting information regarding its interaction with the trace amine-associated receptor 1 (TAAR1). One study reported weak activation of TAAR1 only at high concentrations,[12] while another source states it is not a TAAR1 agonist.[2]

Below is a diagram illustrating the presumed sympathomimetic signaling pathway of DMBA.

References

- 1. 1,3-Dimethylbutylamine (DMBA) [benchchem.com]

- 2. 1,3-Dimethylbutylamine - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. A synthetic stimulant never tested in humans, 1,3-dimethylbutylamine (DMBA), is identified in multiple dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,3-DMBA: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 6. CV Pharmacology | Sympathomimetics [cvpharmacology.com]

- 7. Buy 1,3-Dimethylbutylamine-d6 Hydrochloride [smolecule.com]

- 8. 1,3-Dimethylbutylamine hydrochloride | C6H16ClN | CID 18769944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cannonbol.com [cannonbol.com]

- 10. lecturio.com [lecturio.com]

- 11. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Uncharted Territory of a Synthetic Stimulant: A Pharmacological Profile of 1,3-Dimethylbutylamine Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethylbutylamine (B105974) hydrochloride (DMBA), also known as 4-amino-2-methylpentane hydrochloride, is a synthetic stimulant structurally analogous to the banned substance 1,3-dimethylamylamine (DMAA).[1][2] Despite its presence in numerous dietary supplements marketed for weight loss and athletic performance enhancement, DMBA has not undergone formal safety or efficacy evaluation in humans.[2][3] The U.S. Food and Drug Administration (FDA) considers dietary supplements containing DMBA to be adulterated.[1] This guide provides a comprehensive overview of the current, albeit limited, pharmacological knowledge of DMBA. It covers its presumed mechanism of action, extrapolated pharmacokinetic properties, and known toxicological concerns, alongside detailed analytical methodologies for its detection. A significant portion of the data presented is derived from studies on its close structural analogue, DMAA, due to the profound lack of direct research on DMBA. This document aims to equip researchers and drug development professionals with a thorough understanding of the knowns and unknowns surrounding this compound.

Chemical and Physical Properties

1,3-Dimethylbutylamine is a primary aliphatic amine.[4] The hydrochloride salt is the form typically used in chemical and analytical contexts due to its increased stability and solubility.[5]

| Property | Value | Reference |

| Chemical Name | 4-methylpentan-2-amine;hydrochloride | [6] |

| Synonyms | DMBA, AMP Citrate, 4-amino-2-methylpentane HCl | [3] |

| Molecular Formula | C₆H₁₅N · HCl | [7] |

| Molecular Weight | 137.65 g/mol | [6] |

| Appearance | Colorless to light yellow liquid (free base) | [6] |

| Odor | Fish-like | [6] |

| Boiling Point | 108–110 °C (free base) | [1] |

| Density | 0.717 g/mL (free base) | [1] |

Presumed Mechanism of Action

Direct studies on the mechanism of action of DMBA are scarce. However, based on its structural similarity to other stimulants like DMAA and amphetamine, it is presumed to act as a sympathomimetic agent by modulating monoamine neurotransmitter systems.[8] Monoamine transporters, such as the norepinephrine (B1679862) transporter (NET), dopamine (B1211576) transporter (DAT), and serotonin (B10506) transporter (SERT), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thus terminating their signaling.[9][10] Inhibition of these transporters leads to an increased concentration of monoamines in the synapse, resulting in enhanced neurotransmission.[8]

One study has indicated that DMBA is an inhibitor of the norepinephrine transporter (NET), exhibiting slightly less potency than DMAA. This suggests that at least part of its stimulant effect may be mediated through the potentiation of noradrenergic signaling.[11] It has also been reported that DMBA is not an agonist of the trace amine-associated receptor 1 (TAAR1).

Speculative Signaling Pathway

The following diagram illustrates the proposed mechanism of action of DMBA as a monoamine transporter inhibitor. It is important to note that this pathway is speculative and based on the general understanding of this class of compounds, not on direct experimental evidence for DMBA.

Pharmacokinetics (Extrapolated from DMAA)

No pharmacokinetic studies have been conducted on DMBA in humans. The data presented below is for its structural analogue, 1,3-dimethylamylamine (DMAA), and should be interpreted with caution as a potential indicator of DMBA's pharmacokinetic profile. These values were obtained from a study involving a single oral 25 mg dose of DMAA in healthy men.[12][13]

| Parameter | Mean Value (± SD) | Unit | Reference |

| Oral Clearance | 20.02 ± 5 | L/hr | [12][13] |

| Oral Volume of Distribution | 236 ± 38 | L | [12][13] |

| Terminal Half-life | 8.45 ± 1.9 | hr | [12][13] |

| Time to Peak Concentration (Tmax) | 3 - 5 | hr | [12] |

| Peak Plasma Concentration (Cmax) | ~70 | ng/mL | [12][13] |

| Lag Time | 0.14 ± 0.13 | hr | [12][13] |

Toxicology and Adverse Effects

There is a significant lack of formal research into the acute and chronic toxicity of DMBA.[3] Its safety profile has not been systematically established.[3] Potential adverse effects are inferred from its presumed stimulant properties and from case reports related to products containing DMBA or its analogue, DMAA.

Potential adverse effects include: [14]

-

Increased heart rate (tachycardia)

-

Increased blood pressure

-

Increased risk of heart attack or stroke

-

Anxiety and agitation

-

Headache

-

Nausea and vomiting

Given its structural similarity to DMAA, which has been associated with serious adverse events including cardiac arrest and hemorrhagic stroke, there is a significant concern for the safety of DMBA.[15][16]

Experimental Protocols

Due to the lack of pharmacological research, detailed experimental protocols for assessing the biological activity of DMBA are not available in the literature. However, several analytical methods for its detection and quantification in dietary supplements have been published.

UHPLC-MS/MS Method for Quantification in Dietary Supplements

This protocol is adapted from a study that identified and quantified DMBA in various supplement products.[2]

Objective: To accurately quantify the amount of DMBA in a solid or encapsulated dietary supplement.

Materials:

-

Sample (powdered bulk product or capsule contents)

-

Methanol:water (50:50) solution

-

0.45 µm PVDF syringe filter

-

UHPLC system coupled with a tandem mass spectrometer (MS/MS)

-

DMBA reference standard

Procedure:

-

Sample Preparation:

-

Weigh 1 gram of powdered product or the contents of 1-2 capsules.

-

Add 20 mL of methanol:water (50:50) solution.

-

Shake for 20 minutes, followed by sonication for 20 minutes.

-

Centrifuge the mixture at 5525 x g for 20 minutes.

-

Filter the supernatant through a 0.45 µm PVDF syringe filter.

-

-

Chromatographic Conditions:

-

Mobile Phase A: 5 mM ammonium (B1175870) formate, adjusted to pH 3.0 with formic acid.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 50°C.

-

Injection Volume: 10 µL.

-

Gradient Elution:

-

0–0.50 min: 13% B

-

0.50–10.00 min: 50% B

-

10.75 min: 95% B

-

10.75–12.25 min: 95% B

-

12.25–12.50 min: 13% B

-

12.50–15.00 min: 13% B (column re-equilibration)

-

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Precursor Ion: m/z 102.1283.

-

Product Ion: m/z 85.1017.

-

-

Quantification:

-

Prepare a stock solution of the DMBA reference standard (e.g., 0.3 mg/mL in methanol).

-

Create a calibration curve by preparing serial dilutions of the stock standard.

-

Analyze the prepared sample and quantify the amount of DMBA by comparing its peak area to the calibration curve.

-

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Purity

This method can be used to determine if the DMBA present is a racemic mixture, which is indicative of synthetic origin.[17]

Objective: To determine the enantiomeric ratio of DMBA in a sample.

Procedure:

-

A detailed protocol would involve derivatization of the amine with a chiral reagent to form diastereomers, followed by separation on a suitable GC column and detection by mass spectrometry. The relative abundance of the diastereomeric ions would indicate the enantiomeric ratio.

Quantitative Data: DMBA Content in Dietary Supplements

The following table summarizes the range of DMBA quantities found in dietary supplements in a 2015 study.[17]

| Parameter | Value | Unit | Reference |

| DMBA per Serving | 13 - 120 | mg | [2] |

| Maximum Daily Intake | 26 - 320 | mg | [2] |

| Detected Form | Racemic | - | [17] |

Visualizations

Analytical Workflow for DMBA Detection

Conclusion

1,3-Dimethylbutylamine hydrochloride is a synthetic stimulant with a pharmacological profile that remains largely uncharacterized. Its presumed mechanism of action as a monoamine transporter inhibitor, particularly of the norepinephrine transporter, places it in a class of compounds with known cardiovascular and neurological risks. The complete absence of human safety and pharmacokinetic data is a major concern, especially given its documented presence in commercially available dietary supplements. The information available on its structural analogue, DMAA, provides a basis for inferring potential risks, but direct research is critically needed. The analytical methods for its detection are well-established and robust. This guide underscores the significant data gap and potential health risks associated with DMBA, highlighting the need for further research and regulatory scrutiny.

References

- 1. 1,3-Dimethylbutylamine - Wikipedia [en.wikipedia.org]

- 2. cannonbol.com [cannonbol.com]

- 3. DMBA: Another prohibited stimulant [opss.org]

- 4. 1,3-Dimethylbutylamine (DMBA) [benchchem.com]

- 5. Buy 1,3-Dimethylbutylamine-d6 Hydrochloride [smolecule.com]

- 6. This compound | C6H16ClN | CID 18769944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 9. Pharmacology of monoamine neurotransmitter transporters [jstage.jst.go.jp]

- 10. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of the norepinephrine transporter improves behavioral flexibility in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Physiological and pharmacokinetic effects of oral 1,3-dimethylamylamine administration in men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Physiological and pharmacokinetic effects of oral 1,3-dimethylamylamine administration in men - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1,3-DMBA: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 15. Cardiac arrest in a 21-year-old man after ingestion of 1,3-DMAA-containing workout supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. DMAA in Products Marketed as Dietary Supplements | FDA [fda.gov]

- 17. Identification and quantification of 1,3-dimethylbutylamine (DMBA) from Camellia sinensis tea leaves and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Stimulant: An In-depth Technical Guide to the Interaction of 1,3-Dimethylbutylamine Hydrochloride with Monoamine Transporters

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The pharmacological and toxicological properties of 1,3-Dimethylbutylamine (DMBA) are not well understood, and it has not been systematically studied in humans.[1][2] This document summarizes the limited available information and provides context based on the structurally similar compound, 1,3-dimethylamylamine (DMAA). The experimental protocols described are general methodologies and have not been specifically published for DMBA.

Introduction

1,3-Dimethylbutylamine (DMBA), also known as 4-amino-2-methylpentane, is a synthetic stimulant structurally analogous to the banned substance 1,3-dimethylamylamine (DMAA).[1][2][3] It has been identified as an unapproved ingredient in various dietary supplements marketed for weight loss and athletic performance enhancement.[3][4] Despite its presence in consumer products, there is a significant lack of scientific research on its mechanism of action, efficacy, and safety in humans.[1][2]

The primary proposed mechanism of action for stimulants like DMBA involves the modulation of monoamine transporters, which are responsible for the reuptake of key neurotransmitters—dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT)—from the synaptic cleft.[5] By inhibiting these transporters, stimulants can increase the extracellular concentrations of these neurotransmitters, leading to enhanced signaling. This guide provides a comprehensive overview of the current, albeit limited, understanding of DMBA's interaction with monoamine transporters, alongside detailed experimental protocols relevant to its study.

Interaction with Monoamine Transporters: A Knowledge Gap

Direct quantitative data on the binding affinity (Ki) and inhibitory concentration (IC50) of 1,3-DMBA at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are scarce in peer-reviewed literature. However, some research indicates that DMBA's primary pharmacological effects are likely mediated through its action on the norepinephrine transporter (NET).[5] In vitro studies have suggested that while other stimulants interact with the dopamine transporter (DAT), DMBA and its close analog DMAA do not show significant interaction with DAT.[5]

Data Presentation: Extrapolating from a Structural Analog

Given the absence of specific quantitative data for DMBA, the following table presents data for the structurally similar compound, 1,3-dimethylamylamine (DMAA), to provide a potential framework for understanding DMBA's possible interactions. It must be emphasized that these values are for DMAA and not DMBA, and significant differences in activity may exist.

| Compound | Transporter | Assay Type | Value | Species | Source |

| 1,3-Dimethylamylamine (DMAA) | Dopamine Transporter (DAT) | Uptake Inhibition | IC50: ~29.4 µM | Human | [6] |

| 1,3-Dimethylamylamine (DMAA) | Norepinephrine Transporter (NET) | Not Specified | Potent Inhibitor | Not Specified | [6] |

| d-Amphetamine (for comparison) | Dopamine Transporter (DAT) | Uptake Inhibition | IC50: ~0.66 µM | Human | [6] |

Experimental Protocols for Studying DMBA-Monoamine Transporter Interactions

The following are detailed methodologies for key in vitro experiments that could be employed to elucidate the pharmacological profile of 1,3-DMBA at monoamine transporters. These protocols are based on standard practices in the field for assessing the interaction of novel compounds with these transporters.[7][8][9][10][11][12][13][14]

Radioligand Binding Assay

This assay measures the ability of a test compound (e.g., DMBA) to compete with a radiolabeled ligand for binding to a specific monoamine transporter.

Objective: To determine the binding affinity (Ki) of DMBA for DAT, NET, and SERT.

Materials:

-

Membrane preparations from cells stably expressing human DAT, NET, or SERT.

-

Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT.

-

Unlabeled DMBA hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters (pre-soaked in polyethyleneimine).

-

Scintillation fluid and counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled DMBA.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow for binding to reach equilibrium.

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of DMBA that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.

Synaptosomal Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine substrate into synaptosomes (resealed nerve terminals).

Objective: To determine the potency (IC50) of DMBA to inhibit the reuptake of dopamine, norepinephrine, and serotonin.

Materials:

-

Synaptosomal preparations from specific brain regions (e.g., striatum for DAT, hippocampus for NET and SERT).

-

Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

-

Unlabeled DMBA hydrochloride.

-

Krebs-Ringer-HEPES buffer.

-

Scintillation fluid and counter.

Procedure:

-

Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of DMBA.

-

Initiation of Uptake: Add the radiolabeled monoamine substrate to initiate uptake.

-

Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C.

-

Termination of Uptake: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Quantification: Lyse the synaptosomes and measure the radioactivity of the internalized substrate using a scintillation counter.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of uptake inhibition against the concentration of DMBA.

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the potential signaling pathway affected by a monoamine transporter inhibitor and a typical experimental workflow for its characterization.

References

- 1. cannonbol.com [cannonbol.com]

- 2. 1,3-Dimethylbutylamine - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,3-Dimethylbutylamine (DMBA) [benchchem.com]

- 6. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. benchchem.com [benchchem.com]

- 13. 2.7. Monoamine Transporter Assays [bio-protocol.org]

- 14. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1,3-Dimethylbutylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for 1,3-Dimethylbutylamine (B105974) hydrochloride. The following sections detail the core methodologies, present quantitative data in a structured format, and include detailed experimental protocols for the key synthetic routes. Visual diagrams of the synthetic pathways and experimental workflows are provided to facilitate a clear understanding of the processes involved.

Core Synthesis Pathways

The synthesis of 1,3-Dimethylbutylamine hydrochloride is predominantly achieved through the reductive amination of 4-methyl-2-pentanone (B128772) (also known as methyl isobutyl ketone). Two major routes are well-documented: the Leuckart-type reaction and the reduction of an oxime intermediate.

Leuckart-Type Reductive Amination

This classical method involves the reaction of a ketone with a mixture of formamide (B127407) and ammonium (B1175870) formate, which serve as both the amine source and the reducing agent. The reaction proceeds through the formation of an intermediate N-formyl derivative, which is subsequently hydrolyzed to yield the primary amine. The amine is then converted to its hydrochloride salt.

Synthesis via Oxime Intermediate

This two-step pathway involves the initial formation of 4-methyl-2-pentanone oxime from the corresponding ketone and a hydroxylamine (B1172632) salt. The resulting oxime is then reduced to the primary amine, 1,3-dimethylbutylamine, using a suitable reducing agent. The final step is the formation of the hydrochloride salt.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the primary synthesis pathways for this compound.

| Parameter | Leuckart-Type Synthesis | Synthesis via Oxime Reduction |

| Starting Material | 4-Methyl-2-pentanone | 4-Methyl-2-pentanone |

| Key Reagents | Formamide, Ammonium Formate, Conc. HCl | Hydroxylamine salt, Reducing agent (e.g., LiAlH₄, Na/EtOH), HCl |

| Reaction Temperature | 120-170 °C (amination), Reflux (hydrolysis) | Varies with oximation and reduction steps |

| Reaction Time | 19-21 hours (amination), 7-9 hours (hydrolysis) | Varies |

| Reported Yield | ~63% (based on a specific patent example) | Generally high for oxime formation and reduction |

| Product Purity | 99.1% - 99.5% (by HPLC) | High, dependent on purification |

| Analytical Methods | NMR, MS, HPLC | GC-MS, NMR |

Experimental Protocols

Pathway 1: Leuckart-Type Synthesis of this compound

This protocol is adapted from a detailed patent disclosure.

Step 1: N-Formylation of 4-Methyl-2-pentanone

-

In a suitable reaction flask equipped with a reflux condenser and a heating mantle, combine 10g of 4-methyl-2-pentanone, 9g of formamide, and 12g of ammonium formate.

-

Heat the mixture to 150 °C and maintain this temperature for 20 hours with continuous stirring.

-

After the reaction is complete, cool the mixture to approximately 40 °C.

-

Add 20ml of water to the reaction mixture and transfer it to a separatory funnel.

-

Allow the layers to separate and collect the upper organic layer (intermediate product).

Step 2: Hydrolysis and Salt Formation

-

Transfer the collected organic layer from the previous step into a reaction flask.

-

Add 30ml of concentrated hydrochloric acid to the flask.

-

Heat the mixture to reflux and maintain for 8 hours.

-

After hydrolysis, evaporate the solvent under reduced pressure to obtain a solid residue.

-

Dissolve the solid residue in 20ml of water with stirring.

-

Add 0.3g of activated charcoal to the solution and heat to 70-80 °C for 30 minutes for decolorization.

-

Filter the hot solution to remove the activated charcoal.

-

Evaporate the filtrate to dryness under reduced pressure.

-

To the resulting solid, add 50ml of ethyl acetate (B1210297) and cool the mixture to 0 °C to induce crystallization.

-

Maintain the mixture at 0 °C for 3 hours to ensure complete crystallization.

-

Filter the crystalline product and wash the filter cake with 5ml of cold ethyl acetate.

-

Dry the final product at 80 °C to obtain this compound.

Pathway 2: Synthesis via 4-Methyl-2-pentanone Oxime

Step 1: Preparation of 4-Methyl-2-pentanone Oxime

-

A general procedure for the synthesis of ketoximes involves reacting the ketone with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide (B78521) or pyridine) in a suitable solvent like ethanol (B145695) or water. The reaction is typically carried out at room temperature or with gentle heating. The oxime product can then be isolated by extraction and purified by crystallization or distillation.

Step 2: Reduction of 4-Methyl-2-pentanone Oxime

-

The reduction of oximes to primary amines can be achieved using strong reducing agents. A common laboratory-scale method is the use of lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction is typically performed by adding the oxime solution to a suspension of LiAlH₄ at a controlled temperature, followed by a workup procedure to hydrolyze the intermediate and isolate the amine.

-

Alternatively, catalytic hydrogenation can be employed, using catalysts such as Raney nickel or platinum oxide under a hydrogen atmosphere. The reaction conditions (pressure, temperature, and solvent) will vary depending on the specific catalyst and substrate.

-

Another classical method is the use of dissolving metal reductions, such as sodium in ethanol (Na/EtOH).

Step 3: Formation of the Hydrochloride Salt

-

The free base of 1,3-dimethylbutylamine obtained after the reduction step is dissolved in a suitable organic solvent (e.g., diethyl ether, isopropanol).

-

A solution of hydrochloric acid (either gaseous or dissolved in a solvent like isopropanol) is then added dropwise with stirring until the precipitation of the hydrochloride salt is complete.

-

The salt is then collected by filtration, washed with a small amount of cold solvent, and dried.

Visualizations

Caption: Leuckart-Type Synthesis of this compound.

Caption: Synthesis via Oxime Intermediate.

Caption: Experimental Workflow for Leuckart-Type Synthesis.

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of 1,3-Dimethylbutylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and stereoisomers of 1,3-Dimethylbutylamine (DMBA). It includes detailed information on its identification, physicochemical characteristics, and the analytical methods for the separation and quantification of its stereoisomers. Experimental protocols and a representative enantioselective synthesis are also detailed to support research and development activities.

Chemical Identity and Physicochemical Properties

1,3-Dimethylbutylamine, systematically named 4-methylpentan-2-amine, is a primary aliphatic amine.[1][2][3] It is structurally similar to the stimulant 1,3-dimethylamylamine (DMAA).[4] The general properties of 1,3-Dimethylbutylamine are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | 4-methylpentan-2-amine | [2] |

| Synonyms | 1,3-DMBA, DMBA, 4-amino-2-methylpentane, AMP | [1][2] |

| CAS Number | 108-09-8 | [1] |

| Molecular Formula | C₆H₁₅N | [1] |

| Molecular Weight | 101.19 g/mol | [1] |

| Appearance | Colorless to light yellow liquid with a fish-like odor | [5] |

| Density | 0.717 g/mL | [2] |

| Boiling Point | 108–110 °C | [2] |

Stereoisomerism of 1,3-Dimethylbutylamine

1,3-Dimethylbutylamine possesses a single chiral center at the carbon atom bonded to the amino group (C2). Consequently, it exists as a pair of enantiomers: (R)-1,3-Dimethylbutylamine and (S)-1,3-Dimethylbutylamine. Synthetic preparations of DMBA typically result in a racemic mixture, containing equal amounts of both enantiomers.[5] The presence of a racemic mixture in dietary supplements suggests a synthetic origin rather than natural extraction.[5]

The two enantiomers of 1,3-Dimethylbutylamine are depicted below:

Physicochemical Properties of Stereoisomers

Experimental Protocols

Chiral Separation and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC-MS is a robust method for the separation and identification of the enantiomers of 1,3-Dimethylbutylamine.[3][5] The following protocol is a representative method adapted from the literature for the analysis of DMBA in complex matrices.

Objective: To separate and quantify the (R) and (S) enantiomers of 1,3-Dimethylbutylamine.

Principle: The enantiomers are first derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column.[5]

Materials:

-

1,3-Dimethylbutylamine sample

-

Chiral derivatizing agent (e.g., N-(trifluoroacetyl)-l-prolyl chloride)

-

Anhydrous solvent (e.g., dichloromethane)

-

GC-MS system with a suitable capillary column (e.g., HP-5ms)

Procedure:

-

Sample Preparation and Derivatization:

-

Dissolve a known amount of the sample containing 1,3-Dimethylbutylamine in an anhydrous solvent.

-

Add an excess of the chiral derivatizing agent.

-

Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes) to form the diastereomeric derivatives.

-

Quench the reaction and extract the derivatives into an organic solvent.

-

Dry the organic extract and adjust the concentration for GC-MS analysis.

-

-

GC-MS Analysis:

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL (split or splitless injection).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp to 280 °C at 10 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis:

-

Identify the peaks corresponding to the two diastereomeric derivatives based on their retention times and mass spectra. The mass spectrum of 1,3-Dimethylbutylamine typically shows a top peak at m/z 44.

-

Quantify the amount of each enantiomer by integrating the peak areas and comparing them to a calibration curve prepared with a racemic standard.

Quantification by Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

UHPLC-MS offers high sensitivity and selectivity for the quantification of 1,3-Dimethylbutylamine in various samples, particularly in dietary supplements.[2][3]

Objective: To accurately quantify the total amount of 1,3-Dimethylbutylamine in a sample.

Materials:

-

1,3-Dimethylbutylamine sample

-

Methanol, acetonitrile, formic acid (LC-MS grade)

-

UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF)

Procedure:

-

Sample Preparation:

-

Extract a known weight of the homogenized sample with a suitable solvent mixture (e.g., 50:50 methanol:water) using sonication and shaking.[2]

-

Centrifuge the mixture to pellet solid material.[2]

-

Filter the supernatant through a 0.2 µm filter.[2]

-

Dilute the filtered extract with the initial mobile phase.[2]

-

-

UHPLC-MS Analysis:

-

Column: Acquity UPLC HSS T3 column (1.8 µm, 2.1 x 100 mm) or equivalent.

-

Mobile Phase:

-

Flow Rate: 0.4 mL/min.[2]

-

Column Temperature: 50 °C.[2]

-

Injection Volume: 10 µL.[2]

-

Gradient Elution: A suitable gradient to achieve separation from matrix components.[2]

-

Mass Spectrometer:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Data Acquisition: Full scan and product ion scan modes.

-

Precursor Ion for MS/MS: [M+H]⁺ of 1,3-Dimethylbutylamine.

-

-

Data Analysis:

-

Identify 1,3-Dimethylbutylamine by comparing its retention time and mass spectra (precursor and product ions) with a reference standard.

-

Quantify the concentration using a calibration curve prepared with a certified reference standard.

Representative Enantioselective Synthesis

Objective: To synthesize an enantiomerically enriched form of 1,3-Dimethylbutylamine.

Principle: Asymmetric reductive amination of the corresponding ketone (4-methyl-2-pentanone) using a chiral catalyst or auxiliary.

Illustrative Workflow:

General Procedure:

-

Imine Formation: The ketone (4-methyl-2-pentanone) is reacted with an ammonia source in the presence of a chiral catalyst or with a chiral amine auxiliary to form a chiral imine or enamine intermediate.

-

Diastereoselective Reduction: The intermediate is then reduced using a standard reducing agent. The chiral catalyst or auxiliary directs the addition of hydride from one face of the imine, leading to the preferential formation of one enantiomer of the amine.

-

Purification: The final product is purified using techniques such as column chromatography to isolate the desired enantiomerically enriched 1,3-Dimethylbutylamine. The chiral auxiliary, if used, is removed.

Conclusion

This technical guide provides a foundational understanding of the chemical structure, stereoisomerism, and analytical methodologies for 1,3-Dimethylbutylamine. The provided experimental protocols for chiral GC-MS and UHPLC-MS offer robust methods for the separation and quantification of its stereoisomers. While specific quantitative data for the individual enantiomers, such as optical rotation, remain to be fully characterized in the public literature, the information presented herein serves as a valuable resource for researchers and professionals in the fields of analytical chemistry, pharmacology, and drug development.

References

- 1. Specific rotation - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 4-METHYLPENTAN-2-AMINE | CAS 108-09-8 [matrix-fine-chemicals.com]

- 4. (2S)-4-methylpentan-2-amine | C6H15N | CID 6994058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-(-)-4-Methyl-2-pentanol, 99% | Fisher Scientific [fishersci.ca]

- 6. Specific Rotation - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide on the Toxicology of 1,3-Dimethylbutylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological information on 1,3-Dimethylbutylamine hydrochloride. It is intended for informational purposes for a scientific audience and does not constitute a comprehensive safety assessment. A significant lack of formal toxicological research on this compound exists in publicly available scientific literature.

Executive Summary

1,3-Dimethylbutylamine (DMBA), also known as 4-methyl-2-pentanamine, is a synthetic stimulant structurally related to other aliphatic amines like methylhexanamine (DMAA).[1][2] Its hydrochloride salt has been identified as an unapproved ingredient in some dietary supplements.[2][3] Despite its presence in consumer products, there is a notable absence of formal, peer-reviewed toxicological studies to systematically establish its safety profile.[4] The physiological and toxicological properties of this compound are largely unknown.[3] This guide compiles the existing data, primarily from safety data sheets and reports on adulterated supplements, to provide a current overview for the scientific community.

General Toxicological Profile

Based on available safety data sheets, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

These classifications suggest that 1,3-DMBA hydrochloride poses a risk of acute toxicity upon oral ingestion and is an irritant to the skin, eyes, and respiratory system.[5][6]

Quantitative Toxicological Data

A thorough review of scientific literature reveals a critical gap in quantitative toxicological data for this compound. No formal studies determining key toxicological endpoints such as LD50 (median lethal dose) values have been published. The following table summarizes the lack of available data for key toxicological parameters.

| Toxicological Endpoint | Data Availability |

| Acute Oral Toxicity (LD50) | No formal studies found. Classified as "Harmful if swallowed" (Acute Tox. 4).[5] |

| Acute Dermal Toxicity (LD50) | No data available. |

| Acute Inhalation Toxicity (LC50) | No data available. |

| Genotoxicity/Mutagenicity | No formal studies found. |

| Carcinogenicity | Not listed by IARC, NTP, or OSHA as a carcinogen.[6] |

| Reproductive/Developmental Toxicity | No data available. |

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been formally elucidated through dedicated pharmacological studies. However, due to its structural similarity to other stimulants like amphetamines and DMAA, it is proposed to act as a stimulant by modulating monoamine neurotransmitter systems.[4][7] These systems are critical for regulating mood, arousal, and cardiovascular function.[4]

The presumed mechanism involves the modulation of monoamine transporters, leading to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin (B10506) in the synaptic cleft. This action is believed to be responsible for its stimulant effects.[4][7]

It is important to note that this proposed mechanism is based on structural analogy and preliminary animal data suggesting pressor effects, rather than on detailed in vitro or in vivo studies of 1,3-DMBA itself.[4][8]

Due to the lack of specific research, no signaling pathways for this compound can be diagrammed at this time. The following conceptual workflow illustrates the general, proposed mechanism of sympathomimetic stimulants.

Caption: Proposed general mechanism for sympathomimetic amines like 1,3-DMBA.

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available in the scientific literature. The GHS classifications are derived from data submitted to regulatory bodies, but the underlying experimental details are not publicly accessible.

Genotoxicity

There are no specific genotoxicity studies available for this compound. Research on a related compound, dimethylamine (B145610) (DMA), indicated that its metabolites could induce genetic activity in Saccharomyces cerevisiae in the presence of metabolic activation.[9] However, it is crucial to note that these findings cannot be directly extrapolated to 1,3-DMBA without specific testing.

Presence in Dietary Supplements and Regulatory Status

This compound has been identified as an unapproved and undeclared ingredient in several dietary supplements marketed for athletic performance and weight loss.[2][3][8][10] The U.S. Food and Drug Administration (FDA) considers any dietary supplement containing DMBA to be "adulterated".[2] The World Anti-Doping Agency (WADA) also prohibits its use in sports.[4] The concentrations found in some supplements suggest synthetic manufacturing for pharmaceutical effects.[8]

Conclusion and Future Research Directions

The current body of knowledge on the toxicology of this compound is severely limited. The available information is primarily based on regulatory classifications and its detection as an adulterant in dietary supplements. There is a pressing need for comprehensive toxicological studies to be conducted and published in peer-reviewed journals to accurately characterize its safety profile.

Future research should prioritize:

-

Acute and chronic toxicity studies in animal models to determine LD50 values and identify target organs of toxicity.

-

Genotoxicity and mutagenicity assays (e.g., Ames test, micronucleus assay) to assess its potential to cause genetic damage.

-

Pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, excretion, and specific molecular targets.

-

Cardiovascular safety pharmacology studies to investigate its effects on heart rate, blood pressure, and cardiac function, given its presumed stimulant properties.[7]

Without such data, the potential health risks associated with human exposure to this compound remain largely unknown.

References

- 1. Buy 1,3-Dimethylbutylamine-d6 Hydrochloride [smolecule.com]

- 2. 1,3-Dimethylbutylamine - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. 1,3-Dimethylbutylamine (DMBA) [benchchem.com]

- 5. This compound | C6H16ClN | CID 18769944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. 1,3-DMBA: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 8. cannonbol.com [cannonbol.com]

- 9. Genotoxic and biochemical effects of dimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. grokipedia.com [grokipedia.com]

In-Vitro Studies of 1,3-Dimethylbutylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylbutylamine (DMBA), also known as 4-amino-2-methylpentane, is a synthetic stimulant structurally related to 1,3-dimethylamylamine (DMAA).[1][2][3] Its hydrochloride salt has been identified as an unapproved ingredient in some dietary supplements.[1] Despite its presence in commercial products, there is a significant lack of publicly available in-vitro pharmacological data for 1,3-Dimethylbutylamine hydrochloride. Much of the current understanding of its potential mechanism of action is inferred from its structural similarity to other aliphatic amines like DMAA.[4][5] This guide summarizes the limited available in-vitro data on this compound and provides context by including data and experimental protocols for its structural analog, DMAA.

Quantitative Data

The available quantitative in-vitro data for 1,3-Dimethylbutylamine is sparse. The primary finding is its lack of activity at a key receptor for many stimulants. For comparative purposes, in-vitro data for its structural analog, DMAA, is provided.

Table 1: In-Vitro Activity of 1,3-Dimethylbutylamine

| Target | Assay Type | Species | Result |

| Trace Amine-Associated Receptor 1 (TAAR1) | Agonist Activity Assay | Rodent, Human | Not an agonist[1] |

Table 2: In-Vitro Activity of 1,3-Dimethylamylamine (DMAA) - A Structural Analog

| Target | Assay Type | Species | IC50 (µM) |

| Dopamine (B1211576) Transporter (DAT) | [3H]-Dopamine Uptake Inhibition | Human | 29[4] |

Experimental Protocols

Detailed experimental protocols for the key in-vitro assays relevant to the study of 1,3-Dimethylbutylamine and related compounds are provided below. These are generalized protocols and would require optimization for specific experimental conditions.

TAAR1 Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound to the Trace Amine-Associated Receptor 1 (TAAR1).

Materials:

-

Cell Line: HEK293 cells stably or transiently expressing human TAAR1.

-

Radioligand: A specific TAAR1 radioligand (e.g., [3H]-labeled agonist or antagonist).

-

Assay Buffer: Tris-HCl buffer with appropriate salts.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known TAAR1 ligand.

-

Filtration System: Glass fiber filters and a cell harvester.

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation: Homogenize TAAR1-expressing cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, and the radioligand.

-

Compound Addition: Add varying concentrations of this compound to the wells. For determining non-specific binding, add the non-specific binding control.

-

Incubation: Incubate the plate at a controlled temperature for a specified time to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and calculate the Ki value.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the reuptake of a monoamine neurotransmitter by its transporter. The following is a generalized protocol for a dopamine transporter (DAT) uptake inhibition assay.[6][7][8]

Materials:

-

Cell Line: HEK293 cells stably or transiently expressing the human dopamine transporter (DAT).[4]

-

Radiolabeled Substrate: [3H]-Dopamine.

-

Assay Buffer: Krebs-Henseleit buffer (KHB) or similar physiological salt solution.

-

Test Compound: this compound.

-

Uptake Inhibitor Control: A known potent DAT inhibitor (e.g., cocaine or vanoxerine).[4][9]

-

Multi-well Plates: 96-well plates suitable for cell culture.

-

Scintillation Counter.

Procedure:

-

Cell Plating: Seed the DAT-expressing HEK293 cells into 96-well plates and allow them to adhere and grow to a suitable confluency.

-

Washing: On the day of the experiment, wash the cells with assay buffer to remove the culture medium.

-

Pre-incubation: Add assay buffer containing varying concentrations of this compound or the control inhibitor to the wells and pre-incubate for a short period.

-

Initiation of Uptake: Add the [3H]-Dopamine to each well to initiate the uptake reaction.

-

Incubation: Incubate the plate at room temperature or 37°C for a defined period (e.g., 5-10 minutes).

-

Termination of Uptake: Terminate the uptake by rapidly aspirating the solution and washing the cells with ice-cold assay buffer.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer.

-

Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis: Plot the amount of [3H]-Dopamine uptake as a function of the test compound concentration and calculate the IC50 value.

Signaling Pathways and Visualizations

Canonical TAAR1 Signaling Pathway

1,3-Dimethylbutylamine has been shown to be inactive as an agonist at TAAR1.[1] Agonist activation of TAAR1 typically leads to the stimulation of adenylyl cyclase via a Gαs protein, resulting in an increase in intracellular cyclic AMP (cAMP).[10] The lack of agonism suggests that 1,3-DMBA does not initiate this signaling cascade.

Hypothesized Mechanism: Monoamine Transporter Inhibition

Given the structural similarity of 1,3-Dimethylbutylamine to DMAA, a competitive inhibitor of the dopamine transporter, it is hypothesized that 1,3-DMBA may also act as an inhibitor of monoamine transporters.[4] This would lead to an increase in the synaptic concentration of neurotransmitters like dopamine.

Conclusion